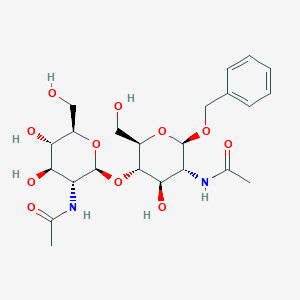

Benzyl N,N'-di-acetyl-b-chitobioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIHNKSMASHGRS-LQNYZTQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N,N'-di-acetyl-β-chitobioside: Structure, Stereochemistry, and Applications

This guide provides a comprehensive technical overview of Benzyl N,N'-di-acetyl-β-chitobioside, a key molecule in glycobiology and enzyme kinetics research. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical properties, synthesis, and applications.

Introduction: The Significance of Chitobiose and its Derivatives

Chitin, a linear polymer of β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc), is the second most abundant polysaccharide in nature after cellulose. Its fundamental repeating unit, the disaccharide N,N'-diacetyl-β-chitobiose, serves as a crucial building block and a key substrate for various enzymes, notably chitinases. The enzymatic degradation of chitin into smaller oligosaccharides is a vital process in numerous biological systems, from nutrient cycling in ecosystems to the pathogenesis of fungi and insects.

Benzyl N,N'-diacetyl-β-chitobioside is a synthetically modified derivative of chitobiose where a benzyl group is attached to the anomeric carbon of the reducing end via a β-glycosidic linkage. This modification imparts several advantageous properties for research applications. The benzyl group provides a chromophore for UV detection in chromatographic methods and can influence the molecule's interaction with the active sites of enzymes. As such, this compound has become an invaluable tool for studying the kinetics and inhibition of chitinases and other glycoside hydrolases.

Chemical Structure and Stereochemistry

The chemical formula for Benzyl N,N'-diacetyl-β-chitobioside is C₂₃H₃₄N₂O₁₁[1][2][3][4], with a molecular weight of 514.52 g/mol [1][2][4].

Core Disaccharide Structure

The backbone of the molecule is chitobiose, which consists of two N-acetyl-D-glucosamine units. The linkage between these two monosaccharide units is a β-(1→4) glycosidic bond. This means the C1 of the non-reducing GlcNAc unit is linked to the C4 hydroxyl group of the reducing GlcNAc unit, and the stereochemistry at the anomeric carbon of this linkage is beta.

The Benzyl Aglycone

A benzyl group (C₆H₅CH₂-) is attached to the anomeric carbon (C1) of the reducing GlcNAc unit. This attachment is also a β-glycosidic linkage, meaning the benzyl group is equatorial to the pyranose ring. This aglycone (non-sugar portion) is crucial for many of its applications.

Stereochemical Configuration

The stereochemistry of Benzyl N,N'-diacetyl-β-chitobioside is inherited from its parent molecule, D-glucosamine. All chiral centers in the two glucose rings have a specific D-configuration. The IUPAC name, which precisely defines the stereochemistry, is N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide.

Caption: Chemical structure of Benzyl N,N'-di-acetyl-β-chitobioside.

Synthesis and Chemical Characterization

The synthesis of Benzyl N,N'-diacetyl-β-chitobioside typically involves the glycosylation of benzyl alcohol with a suitable chitobiose donor.

Synthetic Approach

A common strategy is the Koenigs-Knorr reaction or a related glycosylation method. The general workflow is as follows:

-

Protection of Chitobiose: The hydroxyl and amino groups of chitobiose are protected, except for the anomeric hydroxyl group. The amino groups are typically acetylated. A common protecting group for the hydroxyls is acetyl or benzyl ethers.

-

Activation of the Anomeric Center: The anomeric hydroxyl group is converted into a good leaving group, such as a halide (e.g., bromide or chloride) or a trichloroacetimidate.

-

Glycosylation: The activated chitobiose donor is reacted with benzyl alcohol in the presence of a promoter, such as a silver or mercury salt for the Koenigs-Knorr reaction, or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) for the trichloroacetimidate method.

-

Deprotection: The protecting groups on the hydroxyls are removed to yield the final product.

Caption: General synthetic workflow for Benzyl N,N'-di-acetyl-β-chitobioside.

Chemical Characterization

The identity and purity of synthesized Benzyl N,N'-diacetyl-β-chitobioside are confirmed using various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₄N₂O₁₁ | [1][2][3][4] |

| Molecular Weight | 514.52 g/mol | [1][2][4] |

| CAS Number | 19272-52-7 | [1][3][4] |

| Melting Point | 296-298 °C | [2] |

| Solubility | Soluble in DMSO and Water | [2] |

-

¹H NMR: Expected signals include those for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the anomeric protons (one for the β-(1→4) linkage and one for the β-O-benzyl linkage, likely between 4.5 and 5.0 ppm), the protons of the pyranose rings (in the 3.0-4.5 ppm range), and the methyl protons of the two N-acetyl groups (around 2.0 ppm).

-

¹³C NMR: Expected signals include those for the aromatic carbons of the benzyl group (around 127-138 ppm), the anomeric carbons (around 100-104 ppm), the carbons of the pyranose rings (in the 60-85 ppm range), the carbonyl carbons of the N-acetyl groups (around 170-175 ppm), and the methyl carbons of the N-acetyl groups (around 23 ppm).

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common method for analyzing chitooligosaccharides and their derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Applications in Research and Drug Development

Benzyl N,N'-diacetyl-β-chitobioside is primarily used as a substrate for chitinases and other N-acetyl-β-D-glucosaminidases.

Enzyme Assays and Kinetics

The enzymatic hydrolysis of Benzyl N,N'-diacetyl-β-chitobioside by a chitinase releases chitobiose and benzyl alcohol. The progress of the reaction can be monitored by quantifying the disappearance of the substrate or the appearance of one of the products. The benzyl group allows for easy detection using HPLC with a UV detector. This enables researchers to:

-

Determine the specific activity of chitinase preparations.

-

Study the kinetics of chitinase enzymes (e.g., determine Kₘ and Vₘₐₓ values).

-

Investigate the inhibition of chitinases by potential drug candidates.

Screening for Chitinase Inhibitors

The development of chitinase inhibitors is a promising strategy for antifungal and anti-parasitic drugs. Benzyl N,N'-diacetyl-β-chitobioside can be used in high-throughput screening assays to identify compounds that inhibit chitinase activity.

Probing Enzyme Specificity

By comparing the rate of hydrolysis of Benzyl N,N'-diacetyl-β-chitobioside with other chitooligosaccharide substrates, researchers can gain insights into the substrate specificity and mechanism of action of different chitinases.

Experimental Protocols

General Protocol for a Chitinase Assay

This is a generalized protocol and may require optimization for specific enzymes and experimental conditions.

-

Prepare a stock solution of Benzyl N,N'-diacetyl-β-chitobioside (e.g., 10 mM in DMSO or an appropriate buffer).

-

Prepare a reaction buffer at the optimal pH for the chitinase being studied (e.g., 50 mM sodium acetate buffer, pH 5.0).

-

Set up the reaction mixture in a microcentrifuge tube or a microplate well. A typical reaction might contain:

-

Reaction buffer

-

Benzyl N,N'-diacetyl-β-chitobioside (to a final concentration of, for example, 1 mM)

-

Enzyme solution (at a concentration that gives a linear reaction rate over the desired time course)

-

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a specific time period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M sodium carbonate) or by heat inactivation.

-

Analyze the reaction products by HPLC. Monitor the decrease in the peak corresponding to Benzyl N,N'-diacetyl-β-chitobioside or the increase in the peak corresponding to benzyl alcohol at a suitable UV wavelength (e.g., 254 nm).

-

Calculate the enzyme activity based on the amount of substrate consumed or product formed per unit time.

Conclusion

Benzyl N,N'-diacetyl-β-chitobioside is a well-defined and valuable tool for researchers in glycobiology, enzymology, and drug discovery. Its specific structure and stereochemistry, combined with the presence of the benzyl aglycone, make it an ideal substrate for studying the activity and inhibition of chitinases and related enzymes. A thorough understanding of its properties and synthesis is essential for its effective application in the laboratory.

References

Sources

Introduction: The Significance of Chitobioside Derivatives in Biomedical Research

An In-depth Technical Guide to the Synthesis and Purification of Benzyl N,N'-di-acetyl-β-chitobioside

N,N'-diacetyl-β-chitobioside and its derivatives are fundamental structural units of chitin, one of the most abundant polysaccharides in nature. These molecules serve as crucial intermediates and building blocks in glycobiology and medicinal chemistry. Their applications range from acting as substrates for enzymes like lysozyme and chitinases to serving as precursors for synthesizing complex glycoconjugates and potential therapeutics. The introduction of a benzyl group at the anomeric position provides a versatile handle for further chemical modification and for immobilizing the sugar on solid supports for affinity chromatography. Furthermore, benzyl glycosides often exhibit increased stability towards enzymatic degradation compared to their methyl or ethyl counterparts, making them valuable tools in drug discovery and development.

This guide presents a robust and well-validated approach to the synthesis and purification of Benzyl N,N'-di-acetyl-β-chitobioside, grounded in established principles of carbohydrate chemistry. The described multi-step synthesis is designed for high fidelity and reproducibility, and the purification protocol ensures the high purity required for downstream applications.

A Proposed Multi-Step Synthetic Strategy

A direct, one-pot synthesis of Benzyl N,N'-di-acetyl-β-chitobioside is challenging due to the need for selective N-acetylation in the presence of more reactive hydroxyl groups. Therefore, a more controlled, multi-step approach is warranted. The strategy outlined below leverages protecting group chemistry to ensure the desired regioselectivity and stereoselectivity. The overall workflow involves the peracetylation of the starting material, formation of a glycosyl donor, stereoselective glycosylation with benzyl alcohol, and subsequent deprotection and selective N-acetylation.

Caption: Proposed synthetic workflow for Benzyl N,N'-di-acetyl-β-chitobioside.

Detailed Experimental Protocols

Part 1: Synthesis of the Glycosyl Donor

The initial step involves the conversion of the readily available peracetylated chitobiose into a more reactive glycosyl donor, such as a glycosyl bromide. This is a classic approach in carbohydrate chemistry that allows for controlled glycosylation reactions.

Step-by-Step Protocol:

-

Dissolution: Dissolve chitobiose octaacetate (1.0 eq) in dichloromethane (DCM) at 0 °C.

-

Addition of HBr: Slowly add a solution of hydrogen bromide in acetic acid (33 wt %, 2.0 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by pouring the mixture into ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude glycosyl bromide, which should be used immediately in the next step without further purification.

Part 2: Stereoselective Benzyl Glycosylation

The formation of the β-glycosidic bond is achieved through a Koenigs-Knorr type reaction, where the glycosyl bromide is reacted with benzyl alcohol in the presence of a promoter.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the crude glycosyl bromide from the previous step and benzyl alcohol (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Promoter Addition: Add a suitable promoter, such as silver triflate or a mixture of silver carbonate and silver perchlorate (0.5 eq), to the reaction mixture at -20 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the formation of the product by TLC.

-

Filtration and Work-up: Filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filtrate with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the peracetylated benzyl chitobioside.

Part 3: De-O-acetylation and Selective N-acetylation

The final steps involve the removal of the O-acetyl protecting groups, followed by the selective acetylation of the free amino groups.

Step-by-Step Protocol:

-

Zemplén Deacetylation: Dissolve the purified peracetylated benzyl chitobioside in anhydrous methanol. Add a catalytic amount of sodium methoxide (0.1 eq) and stir at room temperature. Monitor the reaction by TLC until completion.

-

Neutralization: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+ form), filter, and concentrate the filtrate under reduced pressure.

-

Selective N-acetylation: Dissolve the resulting deacetylated product in methanol. Add acetic anhydride (2.2 eq) dropwise and stir at room temperature overnight.

-

Final Purification: Concentrate the reaction mixture and purify the final product, Benzyl N,N'-di-acetyl-β-chitobioside, by column chromatography or recrystallization.

Purification and Characterization Workflow

The purification of the final compound is critical to remove any unreacted starting materials, by-products, and reagents. A combination of chromatography and crystallization is often employed to achieve high purity.

Caption: General workflow for the purification and analysis of the final product.

Detailed Purification Protocol:

-

Column Chromatography:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The optimal solvent system should be determined by TLC analysis.

-

Procedure: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and analyze them by TLC.

-

-

Recrystallization:

-

Solvent System: A common solvent system for recrystallizing polar compounds like chitobioside derivatives is a mixture of methanol and diethyl ether.

-

Procedure: Dissolve the product in a minimal amount of hot methanol and slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product, including the presence of the benzyl group and the N-acetyl groups, and to verify the β-anomeric configuration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound.

-

Data Summary

The following table provides expected outcomes for the synthesis of Benzyl N,N'-di-acetyl-β-chitobioside based on similar literature preparations. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Compound | Expected Yield (%) | Purity (%) | Analytical Method |

| Glycosylation | Peracetylated Benzyl Chitobioside | 70-85 | >95 | TLC, NMR |

| De-O-acetylation | Benzyl Chitobioside (amine salt) | 90-95 | >98 | TLC, NMR |

| N-acetylation & Final Product | Benzyl N,N'-di-acetyl-β-chitobioside | 85-95 | >99 | NMR, HRMS, HPLC |

Conclusion

The synthesis and purification of Benzyl N,N'-di-acetyl-β-chitobioside, while requiring a multi-step approach, is achievable with high yield and purity by following established carbohydrate chemistry protocols. The methods outlined in this guide provide a robust framework for researchers to produce this valuable compound for a variety of applications in glycobiology and drug development. Careful monitoring of each reaction step and meticulous purification are key to obtaining the desired product in high quality.

References

-

Shibata, Y., et al. (2012). Synthesis of 4-methylumbelliferyl N,N',N''-triacetyl-β-chitotrioside and its application to the assay of N-acetyl-β-hexosaminidase. Carbohydrate Research, 357, 58-63. [Link]

-

Usui, T., et al. (1990). Enzymatic synthesis of chitooligosaccharide derivatives by transglycosylation with lysozyme. Carbohydrate Research, 201(1), 47-59. [Link]

Chemical properties and stability of Benzyl N,N'-di-acetyl-b-chitobioside

An In-depth Technical Guide to the Chemical Properties and Stability of Benzyl N,N'-di-acetyl-β-chitobioside

Introduction

Benzyl N,N'-di-acetyl-β-chitobioside is a synthetically accessible disaccharide derivative that holds significant value in the field of glycobiology. It is structurally composed of two β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units, forming the core chitobiose structure, which is then glycosidically linked to a benzyl group at the anomeric position of the reducing end. This compound serves as a crucial tool for researchers studying carbohydrate chemistry, enzymology of glycan degradation, and protein-glycan interactions.[1][2] The presence of the benzyl group provides a useful chromophore for UV detection and a handle for synthetic modifications, while the core disaccharide mimics a fundamental structural unit of chitin and N-glycans.

This guide offers a detailed examination of the chemical properties and stability of Benzyl N,N'-di-acetyl-β-chitobioside. Understanding these characteristics is paramount for its effective use in experimental design, particularly in enzyme kinetics, inhibitor screening, and as a synthetic precursor in drug development. We will delve into its physicochemical properties, explore its degradation pathways under various conditions, and provide validated protocols for assessing its stability, thereby equipping researchers with the foundational knowledge required for its application.

Core Chemical and Physical Properties

The fundamental properties of Benzyl N,N'-di-acetyl-β-chitobioside dictate its handling, storage, and application in various experimental setups. These properties have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 19272-52-7 | [3][4][5][6] |

| Molecular Formula | C₂₃H₃₄N₂O₁₁ | [3][5][6] |

| Molecular Weight | 514.52 g/mol | [1][3][4][5][6] |

| Appearance | White Crystalline Solid | [1][6] |

| Melting Point | 296-298 °C | [1][4][6] |

| Solubility | Soluble in DMSO and Water | [1][4][6] |

| Storage Temperature | -20°C | [1][6] |

The high melting point indicates a stable crystalline lattice structure. Its solubility in water and polar organic solvents like DMSO makes it suitable for use in aqueous buffer systems typical for biological assays. For long-term viability, the compound should be stored at -20°C to minimize potential degradation.[1][6]

Structural Elucidation and Synthesis Overview

The identity and purity of Benzyl N,N'-di-acetyl-β-chitobioside are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

The synthesis of this and related chitobioside derivatives is a multi-step process rooted in carbohydrate chemistry. While various strategies exist, a common approach involves the iterative glycosylation of protected monosaccharide building blocks.[9][10] The benzyl group is introduced as a stable protecting group for the anomeric hydroxyl, which can be later removed under specific conditions if required.

A conceptual workflow for its synthesis is outlined below. This process highlights the critical steps of protection, activation, coupling, and deprotection that are central to modern oligosaccharide synthesis.

Caption: Conceptual workflow for the synthesis of Benzyl N,N'-di-acetyl-β-chitobioside.

Chemical Stability and Degradation Pathways

The stability of Benzyl N,N'-di-acetyl-β-chitobioside is critically dependent on environmental conditions such as pH, temperature, and the presence of enzymes. Its structure contains several functional groups susceptible to cleavage: a β-glycosidic bond, two N-acetyl amide groups, and an anomeric benzyl ether.

Acid-Catalyzed Hydrolysis

The β-(1→4) glycosidic linkage between the two GlcNAc residues is the most labile part of the molecule under acidic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the glycosidic oxygen, followed by the departure of the aglycone (the terminal GlcNAc unit) and formation of an oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the two constituent monosaccharides. The anomeric O-benzyl bond is generally more stable to acid than the inter-glycosidic bond.

The rate of hydrolysis is highly dependent on pH and temperature; lower pH and higher temperatures significantly accelerate the degradation process.[11]

Caption: Pathway of acid-catalyzed hydrolysis of the chitobioside linkage.

Enzymatic Hydrolysis

Benzyl N,N'-di-acetyl-β-chitobioside is an excellent substrate for glycoside hydrolases, particularly β-N-acetylhexosaminidases (EC 3.2.1.52) and chitinases.[12][13] These enzymes operate via a substrate-assisted catalytic mechanism to cleave the terminal, non-reducing N-acetylglucosamine residue.[13] This enzymatic susceptibility is the basis for its use in assays to measure enzyme activity or to screen for enzyme inhibitors. The reaction is highly specific and occurs under mild physiological conditions (neutral pH, moderate temperature).

Stability in Basic Conditions

The glycosidic bond is generally stable to basic conditions. However, the N-acetyl amide linkages can be susceptible to hydrolysis under strong alkaline conditions (saponification), yielding N-deacetylated products. This reaction typically requires harsher conditions (higher temperature and pH) than acid-catalyzed glycosidic bond cleavage.

Stability of the Benzyl Group

The anomeric O-benzyl ether linkage is stable to a wide range of acidic and basic conditions, making it an effective protecting group during synthesis.[14] However, it is readily cleaved by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), a process known as hydrogenolysis.[9][10] This reaction is highly specific and allows for the deprotection of the anomeric position to yield the free chitobiose, which can be important for subsequent synthetic steps or for creating derivatives with a free reducing end.

Recommended Experimental Protocols for Stability Assessment

To ensure data integrity and reproducibility, the stability of Benzyl N,N'-di-acetyl-β-chitobioside must be empirically determined under specific experimental conditions. The following protocols provide a framework for these assessments.

Protocol 1: pH-Dependent Stability Analysis

Objective: To quantify the rate of hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside across a range of pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., 50 mM Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10) covering the desired pH range.

-

Stock Solution: Prepare a concentrated stock solution of Benzyl N,N'-di-acetyl-β-chitobioside in a suitable solvent (e.g., DMSO or water).[1][4]

-

Incubation: In separate vials, dilute the stock solution to a final concentration (e.g., 1 mM) in each of the prepared buffers. Place the vials in a temperature-controlled incubator (e.g., 37°C or 50°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Reaction Quenching: Immediately neutralize the aliquot by adding a quenching solution (e.g., a strong base for acidic samples or a strong acid for basic samples) to stop further degradation.

-

Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Quantify the peak area of the parent compound at each time point.

-

Data Interpretation: Plot the natural logarithm of the remaining concentration versus time for each pH. The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis at that pH.

Sources

- 1. BENZYL N,N'-DIACETYL-B-CHITOBIOSIDE CAS#: 19272-52-7 [amp.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzyl N,N’-Diacetyl-b-chitobioside | CymitQuimica [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

- 5. scbt.com [scbt.com]

- 6. BENZYL N,N'-DIACETYL-B-CHITOBIOSIDE | 19272-52-7 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of N,N'-diacetylchitobiose in cellular processes

An In-depth Technical Guide to the Biological Role of N,N'-diacetylchitobiose in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diacetylchitobiose, a disaccharide composed of two β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, is a molecule of profound biological significance.[1] As the primary repeating unit of chitin, the second most abundant biopolymer on Earth after cellulose, (GlcNAc)₂ is a key player in global carbon and nitrogen cycling.[2][3] Chitin constitutes the structural framework of fungal cell walls and the exoskeletons of arthropods.[3] Beyond its structural role, the degradation of chitin by chitinases releases (GlcNAc)₂, which then acts as a crucial signaling molecule and nutrient source in a wide array of cellular processes across different biological kingdoms.[2][3] This guide provides a comprehensive technical overview of the multifaceted roles of N,N'-diacetylchitobiose, with a focus on its impact on bacterial physiology, host-microbe interactions, and eukaryotic cellular functions.

Part 1: The Central Role of N,N'-diacetylchitobiose in Bacterial Chitin Metabolism

For many bacteria, particularly those in marine and soil environments, chitin represents a significant source of carbon and nitrogen. The enzymatic degradation of this polymer and the subsequent utilization of its breakdown products are critical for their survival and proliferation. N,N'-diacetylchitobiose is not merely a nutrient but also a key signaling molecule that orchestrates the expression of genes required for chitin catabolism.

Induction of Chitinase Expression

In numerous chitinolytic bacteria, such as Serratia marcescens and Streptomyces species, (GlcNAc)₂ is the minimal and primary inducer of chitinase production.[2] The presence of (GlcNAc)₂ in the extracellular environment signals the availability of chitin, triggering a positive feedback loop where the bacteria secrete more chitinases to break down the polymer, releasing more (GlcNAc)₂. This regulatory mechanism allows bacteria to efficiently respond to the presence of their substrate without constitutively expressing these metabolically expensive enzymes.

Cellular Uptake Mechanisms

Bacteria have evolved sophisticated transport systems to internalize (GlcNAc)₂ from the environment. Two primary mechanisms have been identified: the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) and ATP-Binding Cassette (ABC) transporters.

1.2.1. The Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS)

In many bacteria, including Escherichia coli and Serratia marcescens, the uptake of (GlcNAc)₂ is mediated by a specific PTS.[2][4] This system couples the transport of the sugar across the cell membrane with its phosphorylation. The process involves a cascade of phosphotransfer reactions from phosphoenolpyruvate (PEP) through a series of cytoplasmic proteins (Enzyme I and HPr) to a membrane-bound, sugar-specific Enzyme II complex.[4] The transport of (GlcNAc)₂ via the PTS results in the intracellular accumulation of N,N'-diacetylchitobiose-6'-phosphate.[4]

Caption: Bacterial uptake of (GlcNAc)₂ via the Phosphotransferase System (PTS).

1.2.2. ATP-Binding Cassette (ABC) Transporters

In other bacteria, such as certain Vibrio and Streptomyces species, (GlcNAc)₂ is imported via ABC transporters.[1] These systems consist of a periplasmic solute-binding protein that captures (GlcNAc)₂ with high affinity, a transmembrane domain that forms a channel, and a cytoplasmic nucleotide-binding domain that hydrolyzes ATP to power the transport process. Unlike the PTS, ABC transporters do not modify the substrate during translocation.

Catabolic Pathways of N,N'-diacetylchitobiose

Once inside the cell, (GlcNAc)₂ is channeled into central metabolism. The catabolic pathway can vary between bacterial species.

-

In organisms like E. coli, the intracellular (GlcNAc)₂-6'-phosphate (from PTS transport) is first deacetylated and then hydrolyzed to yield glucosamine-6-phosphate and N-acetylglucosamine.[1]

-

In some Vibrio species, intracellular (GlcNAc)₂ is cleaved by N,N'-diacetylchitobiose phosphorylase into N-acetyl-D-glucosamine and N-acetyl-α-D-glucosamine 1-phosphate.[5]

Ultimately, the resulting monosaccharide units are converted to fructose-6-phosphate, which enters glycolysis.

Caption: Catabolic pathway of (GlcNAc)₂ in E. coli.

Part 2: N,N'-diacetylchitobiose as a Microbe-Associated Molecular Pattern (MAMP)

The innate immune systems of plants and animals have evolved to recognize conserved molecular structures of microbial origin, known as Microbe-Associated Molecular Patterns (MAMPs).[3][6] Chitin and its oligomeric fragments, including (GlcNAc)₂, are potent MAMPs that elicit immune responses.[3][7]

Recognition in Plants

In plants, chitin oligosaccharides are perceived by cell surface Pattern Recognition Receptors (PRRs), which are typically receptor-like kinases.[3] The binding of (GlcNAc)₂ and other chitin fragments to these PRRs initiates a signaling cascade that leads to MAMP-triggered immunity (MTI).[6] This response involves a rapid influx of calcium ions, the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the transcriptional reprogramming of the cell to express defense-related genes.

Caption: Simplified signaling pathway of (GlcNAc)₂ as a MAMP in plants.

Role in Mammalian Immunity

In mammals, chitin oligomers, including (GlcNAc)₂, can modulate the activity of various immune cells.[7] While longer chitin fragments are often associated with type 2 immune responses, shorter oligomers like (GlcNAc)₂ can have pro-inflammatory effects.[8][9] They can be recognized by PRRs such as Toll-like receptor 2 (TLR2), leading to the activation of innate immune cells like macrophages and dendritic cells.[7] This activation results in the production of pro-inflammatory cytokines and chemokines, contributing to the host's defense against fungal and parasitic infections.[8][9]

Part 3: N,N'-diacetylchitobiose in Eukaryotic Cellular Processes

Beyond its role in host-microbe interactions, (GlcNAc)₂ is also an important molecule in the intrinsic cellular processes of eukaryotes.

Fungal Biology

In fungi, (GlcNAc)₂ is not only a breakdown product of their own cell walls during remodeling processes but also serves as a signaling molecule. It can influence morphogenesis and the expression of virulence factors in pathogenic fungi.

Mammalian Cells

In mammalian cells, (GlcNAc)₂ can be taken up and metabolized. It is a precursor for the synthesis of UDP-N-acetylglucosamine, a key substrate for N-linked and O-linked glycosylation of proteins. The degree of N-glycan branching, which is dependent on the availability of UDP-GlcNAc, can influence the function of cell surface receptors and nutrient transporters.[10]

Part 4: Experimental Protocols for the Study of N,N'-diacetylchitobiose

The investigation of the biological roles of (GlcNAc)₂ relies on robust analytical and biophysical techniques. This section provides an overview of key experimental protocols.

Quantification of N,N'-diacetylchitobiose

Accurate quantification of (GlcNAc)₂ is essential for studying its metabolism and signaling functions.

4.1.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For (GlcNAc)₂, a reversed-phase or an amino-propyl bonded silica column is commonly used.

Protocol Outline:

-

Sample Preparation: Prepare aqueous solutions of (GlcNAc)₂ standards and experimental samples. If necessary, perform a protein precipitation step for biological samples.

-

Chromatographic Conditions:

-

Quantification: Generate a standard curve by injecting known concentrations of (GlcNAc)₂. Determine the concentration in unknown samples by comparing their peak areas to the standard curve.

| Parameter | Value | Reference |

| Column | LiChrospher 100 NH₂ (5 µm, 4 x 250 mm) | [11][12] |

| Mobile Phase | Acetonitrile/water gradient | [11][12] |

| Flow Rate | 1 mL/min | [11][12] |

| Detection | UV 205 nm | [11] |

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural and quantitative information about molecules in solution. For quantification of (GlcNAc)₂, the signals from the N-acetyl groups are typically used.[13][14][15][16]

Protocol Outline:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample containing (GlcNAc)₂ in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., TSP).[14]

-

NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum.

-

Data Processing and Quantification:

-

Integrate the signals corresponding to the N-acetyl protons of (GlcNAc)₂ and the internal standard.[14]

-

Use the deconvolution technique if signals overlap.[13][14][15][16]

-

Calculate the concentration of (GlcNAc)₂ based on the relative integral areas and the known concentration of the internal standard.[14]

-

Analysis of N,N'-diacetylchitobiose-Protein Interactions

Understanding how (GlcNAc)₂ interacts with its protein targets is crucial for elucidating its signaling functions.

4.2.1. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[17][18]

Protocol Outline:

-

Sample Preparation: Prepare solutions of the protein and (GlcNAc)₂ in the same buffer. Degas the solutions to avoid air bubbles.

-

ITC Experiment:

-

Data Analysis: Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters of the interaction.

4.2.2. Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of binding events and the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.[20][21]

Protocol Outline:

-

Ligand Immobilization: Covalently immobilize the protein of interest onto the sensor chip surface.[20]

-

Analyte Injection: Inject different concentrations of (GlcNAc)₂ over the sensor surface and monitor the binding response in real-time.[20]

-

Regeneration (or non-regeneration protocol): After each injection, regenerate the sensor surface to remove the bound (GlcNAc)₂, or use a non-regeneration protocol for high-affinity interactions.[22][23]

-

Data Analysis: Fit the sensorgrams to a suitable kinetic model to determine the binding kinetics and affinity.

Caption: Experimental workflow for studying N,N'-diacetylchitobiose.

Conclusion and Future Perspectives

N,N'-diacetylchitobiose is a remarkably versatile molecule with diverse and critical roles in cellular processes ranging from bacterial nutrient acquisition to the modulation of the mammalian immune system. Its function as both a carbon and nitrogen source and a potent signaling molecule underscores its importance in various biological contexts. The detailed understanding of the uptake, metabolism, and signaling pathways involving (GlcNAc)₂ has been made possible through a combination of genetic, biochemical, and biophysical approaches.

Looking ahead, several exciting avenues of research remain. A deeper understanding of the specific receptors and downstream signaling cascades that mediate the immunomodulatory effects of (GlcNAc)₂ in mammals could pave the way for novel therapeutic strategies for inflammatory diseases and infections. Furthermore, targeting the bacterial uptake and metabolism of (GlcNAc)₂ presents a promising approach for the development of new antimicrobial agents. The continued application of advanced analytical and biophysical techniques will be instrumental in unraveling the full extent of the biological significance of this fundamental disaccharide.

References

-

Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Semantic Scholar. Available from: [Link]

-

N,N'-diacetylchitobiose phosphorylase. Wikipedia. Available from: [Link]

-

Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. MDPI. Available from: [Link]

-

Chb and nag genes drive N,N′-diacetylchitobiose metabolism in probiotic Lacticaseibacillus paracasei. PMC. Available from: [Link]

-

Efficient H-NMR Quantitation and Investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) From Chitin. PubMed. Available from: [Link]

-

The chitin catabolic cascade in the marine bacterium Vibrio furnissii. Characterization of an N,N'-diacetyl-chitobiose transport system. PubMed. Available from: [Link]

-

HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Available from: [Link]

-

Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170. PMC. Available from: [Link]

-

The chitin disaccharide, N,N'-diacetylchitobiose, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system. PubMed. Available from: [Link]

-

Efficient H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. ResearchGate. Available from: [Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH. Available from: [Link]

-

Chb and nag genes drive N,N'-diacetylchitobiose metabolism in probiotic Lacticaseibacillus paracasei. PubMed. Available from: [Link]

-

HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. ResearchGate. Available from: [Link]

-

Chitin Oligosaccharide N,N′-Diacetylchitobiose (GlcNAc2) as Antimicrobial Coating against Listeria monocytogenes on Ready-to-Eat Shrimp. MDPI. Available from: [Link]

-

Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors. NIH. Available from: [Link]

-

Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. PubMed. Available from: [Link]

-

Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors. PubMed. Available from: [Link]

-

Highly sensitive HPLC analysis and biophysical characterization of N‐glycans of IgG‐Fc domain in comparison between CHO and 293 cells using FcγRIIIa ligand. NIH. Available from: [Link]

-

Surface Plasmon Resonance. SpringerLink. Available from: [Link]

-

Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. SpringerLink. Available from: [Link]

-

Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages. PubMed. Available from: [Link]

-

Substrate recognition of N,N'-diacetylchitobiose deacetylase from Pyrococcus horikoshii. PubMed. Available from: [Link]

-

MAMP (microbe-associated molecular pattern) triggered immunity in plants. PMC. Available from: [Link]

-

Isothermal titration calorimetry of protein-protein interactions. PubMed. Available from: [Link]

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. Available from: [Link]

-

Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available from: [Link]

-

Chitin oligomers directly promote lymphoid innate and adaptive immune cell activation. Journal of Allergy and Clinical Immunology. Available from: [Link]

-

Microbe-Associated Molecular Patterns. Encyclopedia.pub. Available from: [Link]

-

Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar. Available from: [Link]

-

N-acetylglucosamine (GlcNAc) functions in cell signaling. PubMed. Available from: [Link]

-

MAMP (microbe-associated molecular pattern) triggered immunity in plants. Frontiers in Plant Science. Available from: [Link]

-

The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. PMC. Available from: [Link]

-

Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages. PMC. Available from: [Link]

-

Microbe-associated molecular patterns (MAMPs) probe plant immunity. MPG.PuRe. Available from: [Link]

-

MAMP (microbe-associated molecular pattern) triggered immunity in plants. ResearchGate. Available from: [Link]

-

Golgi N-glycan branching N-acetylglucosaminyltransferases I, V and VI promote nutrient uptake and metabolism. PubMed. Available from: [Link]

-

Widespread N-Acetyl-d-Glucosamine Uptake among Pelagic Marine Bacteria and Its Ecological Implications. NIH. Available from: [Link]

Sources

- 1. Chb and nag genes drive N,N′-diacetylchitobiose metabolism in probiotic Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAMP (microbe-associated molecular pattern) triggered immunity in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chitin disaccharide, N,N'-diacetylchitobiose, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N'-diacetylchitobiose phosphorylase - Wikipedia [en.wikipedia.org]

- 6. [PDF] MAMP (microbe-associated molecular pattern) triggered immunity in plants | Semantic Scholar [semanticscholar.org]

- 7. Chitin oligomers directly promote lymphoid innate and adaptive immune cell activation | bioRxiv [biorxiv.org]

- 8. [PDF] Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages | Semantic Scholar [semanticscholar.org]

- 9. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Golgi N-glycan branching N-acetylglucosaminyltransferases I, V and VI promote nutrient uptake and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Guide to Glycosidase Activity: A Technical Treatise on the Discovery and Development of Synthetic Substrates

This guide provides an in-depth exploration of the discovery and development of synthetic glycosidase substrates, designed for researchers, scientists, and drug development professionals. We will navigate the intellectual and technical evolution of these critical tools, from foundational chromogenic reporters to sophisticated, activatable probes that illuminate complex biological processes. This document is structured to provide not just protocols, but a deep understanding of the principles that govern the design, synthesis, and application of these indispensable molecules.

Section 1: The Foundational Principles of Synthetic Glycosidase Substrates

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing pivotal roles in myriad biological processes, from digestion to glycoprotein processing.[1][2] The study of these enzymes has been profoundly enabled by the development of synthetic substrates that generate a detectable signal upon enzymatic cleavage.

The core principle behind a synthetic glycosidase substrate is the covalent linkage of a specific carbohydrate moiety, recognized by the target glycosidase, to a reporter molecule (a chromophore, fluorophore, or other signaling unit). In its intact form, the substrate is typically colorless and non-fluorescent. Enzymatic hydrolysis of the glycosidic bond liberates the reporter, leading to a measurable change in its optical properties.

The Genesis of a Signal: Chromogenic and Fluorogenic Substrates

The earliest and most widely used synthetic substrates are based on the release of a colored or fluorescent product.[3] This strategy provides a simple and robust method for detecting and quantifying glycosidase activity.

-

Chromogenic Substrates: These substrates release a colored compound upon cleavage. A classic example is o-nitrophenyl-β-D-galactopyranoside (ONPG) . When cleaved by β-galactosidase, it releases galactose and o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.[4] Another seminal example is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) , synthesized in 1964 by Jerome Horwitz and colleagues.[5] Cleavage by β-galactosidase releases a substituted indole that dimerizes and oxidizes to form an intensely blue, insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.[5][6][7] This property makes X-gal invaluable for visual screening of bacterial colonies in molecular cloning.[5]

-

Fluorogenic Substrates: For enhanced sensitivity, fluorogenic substrates are employed. These molecules release a highly fluorescent compound upon enzymatic action. 4-Methylumbelliferyl-β-D-glucuronide (MUG) is a prime example, used to detect β-glucuronidase (GUS) activity.[8][9][10] The cleavage product, 4-methylumbelliferone, exhibits strong blue fluorescence. This increased sensitivity is crucial for detecting low levels of enzyme activity.[11]

The choice between a chromogenic and fluorogenic substrate often depends on the required sensitivity and the experimental context. While chromogenic assays are often sufficient for endpoint measurements and qualitative screening, fluorogenic assays excel in kinetic studies and high-throughput screening where sensitivity is paramount.[12]

Table 1: Comparison of Common Chromogenic and Fluorogenic Substrates

| Substrate | Enzyme Target | Reporter Molecule | Detection Method | Key Application |

| ONPG | β-Galactosidase | o-Nitrophenol | Spectrophotometry (420 nm)[13] | Quantitative enzyme assays[4][14] |

| X-gal | β-Galactosidase | 5,5'-dibromo-4,4'-dichloro-indigo | Visual (blue precipitate) | Blue-white screening in cloning[5][7] |

| PNPG | β-Glucuronidase (GUS) | p-Nitrophenol | Spectrophotometry (405 nm)[15] | GUS reporter gene assays[16][17] |

| MUG | β-Glucuronidase (GUS) | 4-Methylumbelliferone | Fluorometry (Ex: 365 nm, Em: 445 nm) | Sensitive detection of E. coli[8][9] |

| Resorufin-α-D-galactopyranoside | α-Galactosidase | Resorufin | Fluorometry (red fluorescence) | High-throughput screening[12] |

Section 2: Rational Design and Chemical Synthesis: From Concept to Application

The development of novel synthetic glycosidase substrates is a continual process driven by the need for greater specificity, sensitivity, and functionality. Modern substrate design incorporates a deep understanding of enzyme kinetics and mechanism, coupled with sophisticated chemical synthesis.

The Logic of Synthesis: A Tale of Two Substrates

The synthesis of these molecules, while conceptually straightforward, requires careful planning and execution of organic chemistry principles. Let's consider the general synthetic strategies for two widely used substrates:

-

Synthesis of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): The synthesis of X-gal involves the coupling of a protected galactose derivative with a substituted indole.[5] This is a classic example of a glycosylation reaction, a cornerstone of carbohydrate chemistry. The challenges lie in controlling the stereochemistry of the glycosidic bond to ensure the correct anomer is formed, as enzymes are highly stereospecific.

-

Synthesis of 4-Methylumbelliferyl-β-D-glucuronide (MUG): The synthesis of MUG can be approached in several ways. One common route involves the glycosylation of 4-methylumbelliferone with a protected glucuronic acid derivative.[18] An alternative strategy starts with the more readily available 4-methylumbelliferyl-β-D-glucopyranoside and involves the selective oxidation of the primary alcohol to a carboxylic acid.[18] This highlights the iterative nature of synthetic chemistry, where different routes are explored to optimize yield and purity.

Beyond the Classics: The Rise of Activatable and Targeted Probes

While traditional substrates are invaluable, their signal is always "on" in the presence of the enzyme. A more sophisticated approach involves the design of activatable probes , which only generate a signal in response to a specific biological event or in a particular cellular compartment. These probes often incorporate a "caging" group that masks the reporter molecule, which is then removed by the target enzyme.[19]

Furthermore, activity-based probes (ABPs) represent a powerful class of molecules that not only detect but also covalently label the active enzyme.[19][20][21] These probes typically consist of a carbohydrate recognition element, a reactive group (the "warhead"), and a reporter tag (e.g., biotin or a fluorophore).[22] This allows for the specific identification and isolation of active glycosidases from complex biological samples, a crucial tool in proteomics and drug discovery.[19]

Section 3: Experimental Workflows and Protocols

The utility of synthetic glycosidase substrates is realized through well-defined experimental protocols. Here, we provide detailed, step-by-step methodologies for common glycosidase assays.

Workflow for a Typical Chromogenic Glycosidase Assay

This workflow outlines the general steps for a quantitative colorimetric assay using a substrate like ONPG or PNPG.

Caption: General workflow for a chromogenic glycosidase assay.

Detailed Protocol: β-Galactosidase Assay Using ONPG

This protocol is adapted for use in a 96-well microplate format for higher throughput.[13][14][23][24]

Materials:

-

Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

-

ONPG solution (4 mg/mL in Z-Buffer)

-

1 M Sodium Carbonate (Na2CO3) solution

-

Cell lysate or purified β-galactosidase

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Reaction Setup: In each well of a 96-well plate, add a specific volume of cell lysate (e.g., 10-100 µL).

-

Add Z-Buffer to each well to bring the total volume to a consistent amount (e.g., 200 µL).

-

Initiate Reaction: Add 50 µL of the ONPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a suitable duration (e.g., 30 minutes, or until a faint yellow color develops).[13] The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Add 100 µL of 1 M Na2CO3 to each well to stop the reaction. The stop solution raises the pH, which both halts the enzymatic reaction and maximizes the absorbance of the o-nitrophenol product.

-

Measurement: Measure the absorbance of each well at 420 nm using a microplate reader.

-

Calculation of Activity: Enzyme activity is typically expressed in Miller Units, which normalizes the rate of reaction to the cell density and reaction time.

Detailed Protocol: β-Glucuronidase (GUS) Assay Using PNPG

This protocol is suitable for quantifying GUS activity from various sources, including bacterial and plant extracts.[15][16][25]

Materials:

-

GUS Extraction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 10 mM β-mercaptoethanol, 10 mM EDTA, 0.1% Triton X-100)

-

p-Nitrophenyl-β-D-glucuronide (PNPG) solution (e.g., 1 mM in extraction buffer)

-

Stop Solution (e.g., 0.2 M Na2CO3)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Sample Preparation: Homogenize the tissue or cell pellet in GUS extraction buffer and clarify the lysate by centrifugation.

-

Reaction Setup: In a microplate well, combine 50 µL of the cleared lysate with 50 µL of the PNPG solution.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction: Add 100 µL of the stop solution to each well.

-

Measurement: Read the absorbance at 405 nm.

-

Quantification: The amount of p-nitrophenol produced can be determined by comparing the absorbance to a standard curve generated with known concentrations of p-nitrophenol.

Section 4: High-Throughput Screening and the Future of Glycosidase Substrate Development

The demand for novel enzymes with specific properties, particularly for industrial applications and drug development, has driven the adoption of high-throughput screening (HTS) methods.[26][27][28][29] Synthetic glycosidase substrates are central to these efforts, enabling the rapid screening of vast enzyme libraries.

Droplet-based microfluidics is an emerging platform for HTS of enzyme kinetics.[26][27] This technology allows for the generation of thousands of picoliter-sized droplets, each containing a single enzyme variant and the synthetic substrate. The high surface-to-volume ratio in these droplets accelerates reaction rates, and the small volumes drastically reduce reagent consumption. Coupled with sensitive fluorescence detection, this approach allows for the determination of Michaelis-Menten kinetics for thousands of enzyme variants in a single experiment.[26][27]

The future of synthetic glycosidase substrate development lies in the creation of increasingly sophisticated molecular tools. This includes:

-

Multiplexed Assays: Substrates with distinct spectral properties that allow for the simultaneous measurement of multiple glycosidase activities in a single sample.

-

Environmentally-Sensitive Probes: Substrates whose fluorescence is modulated by factors such as pH or viscosity, providing information about the enzyme's microenvironment.

-

Theranostic Probes: Molecules that combine a diagnostic reporter with a therapeutic agent, allowing for simultaneous imaging and treatment of diseases associated with aberrant glycosidase activity.[1][2]

The continued synergy between organic chemistry, enzymology, and bioengineering will undoubtedly lead to the development of novel synthetic glycosidase substrates with unprecedented capabilities, further illuminating the intricate world of carbohydrate biology.

References

- Horwitz, J. P., et al. (1964). Substrates for cytochemical demonstration of enzyme activity. I. Some substituted 3-indolyl-β-D-glycopyranosides. Journal of Medicinal Chemistry, 7(4), 574-575.

- Miller, J. H. (1972). Experiments in molecular genetics.

- β-Gal Assay. (n.d.).

-

β-Galactosidase Assay Kit (ONPG). (n.d.). AMSBIO. Retrieved from [Link]

- Aich, S., et al. (2001). Continuous Spectrophotometric Assay for β-Glucuronidase. BioTechniques, 30(4), 846-850.

-

ONPG (β-galactosidase) Test: Principle, Procedure and Results. (2015, February 6). Microbe Online. Retrieved from [Link]

- Wu, L., & Wu, P. (2002). Design and Synthesis of Activity Probes for Glycosidases. Organic Letters, 4(12), 2141-2144.

- Burton, M., et al. (2018). The Synthesis of Novel Chromogenic Enzyme Substrates for Detection of Bacterial Glycosidases and Their Applications in Diagnostic Microbiology. Bioorganic & Medicinal Chemistry, 26(17), 4841-4849.

- Nagy, N., et al. (2019). 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition. Journal of Biological Chemistry, 294(19), 7864-7877.

-

Beta-Glucuronidase (GusA) reporter enzyme assay for Escherichia coli. (2019, September 9). protocols.io. Retrieved from [Link]

- Vocadlo, D. J., & Davies, G. J. (2008). Recent advances in the development of synthetic chemical probes for glycosidase enzymes. Current Opinion in Chemical Biology, 12(5), 539-552.

-

A New Synthetic Route to 4-Methylumbelliferyl-β-d-glucopyranosiduronic Acid (MUG). (n.d.). ResearchGate. Retrieved from [Link]

- Gielen, F., et al. (2016). High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. Analytical Chemistry, 88(2), 1435-1442.

- Li, M., & Zhao, Y. (2020). Synthetic glycosidases for the precise hydrolysis of oligosaccharides and polysaccharides. Chemical Science, 11(42), 11417-11425.

-

Wu, L., & Wu, P. (2002). Design and Synthesis of Activity Probes for Glycosidases. ACS Publications. Retrieved from [Link]

- Gielen, F., et al. (2022). High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. Analytical Chemistry, 94(48), 16675-16683.

- Ye, L., et al. (2020). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Molecules, 25(15), 3393.

-

Development of a high throughput platform for screening glycoside hydrolases based on Oxime-NIMS. (n.d.). UQ eSpace. Retrieved from [Link]

- De la Fuente, A., & Joo, J. C. (2019). Synthetic Glycobiology: Parts, Systems, and Applications. ACS Synthetic Biology, 8(7), 1493-1507.

- Gloster, T. M. (2024). Activity-based probes for dynamic characterisation of polysaccharide-degrading enzymes. Essays in Biochemistry, 68(1), 1-13.

- Ali, M., et al. (2023). In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLOS ONE, 18(6), e0287955.

- Zhang, J. H., et al. (2007). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase.

-

An overview of activity-based probes for glycosidases. (n.d.). ResearchGate. Retrieved from [Link]

-

X-Gal | C14H15BrClNO6 | CID 65181. (n.d.). PubChem. Retrieved from [Link]

- Li, M., & Zhao, Y. (2020). Synthetic Glycosidase for Precise Hydrolysis of Oligosaccharides and Polysaccharides.

-

Synthesis and Characterization of New Chromogenic Substrates for Exoglycosidases : alpha-Glucosidase, alpha-Mannosidase, and beta-Galactosidase. (2018, March 2). ResearchGate. Retrieved from [Link]

- van Munster, J. M., et al. (2017). High‐Throughput Approaches in Carbohydrate‐Active Enzymology: Glycosidase and Glycosyl Transferase Inhibitors, Evolution, and Discovery.

-

Li, M., & Zhao, Y. (2020). Synthetic glycosidases for the precise hydrolysis of oligosaccharides and polysaccharides. Chemical Science. Retrieved from [Link]

-

X-Gal and other Galatosidase substrates. (n.d.). Interchim. Retrieved from [Link]

- Li, M., & Zhao, Y. (2018). Synthetic Glycosidase Distinguishing Glycan and Glycosidic Linkage in Its Catalytic Hydrolysis. Journal of the American Chemical Society, 140(20), 6374-6381.

- Al-Kindi, M. A., & Bertozzi, C. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Current Opinion in Chemical Biology, 60, 93-102.

-

Zhang, J. H., et al. (2007). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. NIH Public Access. Retrieved from [Link]

- Zechel, D. L., & Withers, S. G. (2000). Synthesis of Glycosides by Glycosynthases. Accounts of Chemical Research, 33(1), 11-18.

- Kim, J., & Lee, Y. (2023). Glycosidase-targeting small molecules for biological and therapeutic applications. Chemical Society Reviews, 52(18), 6195-6232.

-

Kim, J., & Lee, Y. (2023). Glycosidase-targeting small molecules for biological and therapeutic applications. PubMed. Retrieved from [Link]

-

Li, M., & Zhao, Y. (2018). Synthetic Glycosidase Distinguishing Glycan and Glycosidic Linkage in Its Catalytic Hydrolysis. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glycosidase-targeting small molecules for biological and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Recent advances in the development of synthetic chemical probes for glycosidase enzymes. | Semantic Scholar [semanticscholar.org]

- 4. ONPG (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 5. X-gal - Wikipedia [en.wikipedia.org]

- 6. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. moleculardepot.com [moleculardepot.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. goldbio.com [goldbio.com]

- 11. biosynth.com [biosynth.com]

- 12. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beta-Glucuronidase (GusA) reporter enzyme assay for Escherichia coli [protocols.io]

- 16. tandfonline.com [tandfonline.com]

- 17. goldbio.com [goldbio.com]

- 18. researchgate.net [researchgate.net]

- 19. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Activity-based probes for dynamic characterisation of polysaccharide-degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. med.upenn.edu [med.upenn.edu]

- 24. resources.amsbio.com [resources.amsbio.com]

- 25. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. UQ eSpace [espace.library.uq.edu.au]

- 29. In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase | PLOS One [journals.plos.org]

Benzyl N,N'-di-acetyl-β-chitobioside: A Versatile Probe for Interrogating Carbohydrate-Binding Proteins

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Executive Summary

The study of interactions between carbohydrates and proteins is fundamental to understanding a vast array of biological processes, from cellular communication to pathogenesis. However, these interactions are often characterized by low affinity and rapid kinetics, making them notoriously difficult to investigate. This guide provides an in-depth technical overview of Benzyl N,N'-di-acetyl-β-chitobioside (Bn-GlcNAc₂), a specialized chemical probe designed to address these challenges. We will move beyond simple descriptions to explore the causal science behind its application, presenting it not merely as a reagent, but as a versatile tool for competitive binding assays, enzyme kinetics, and the synthesis of advanced, functionalized probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage sophisticated chemical biology tools to dissect the complex world of protein-glycan recognition.

The Challenge of Targeting the Glyco-Interactome

Carbohydrate-binding proteins (CBPs), such as lectins and glycosidases, are crucial mediators of cellular function and disease. Lectins, for instance, translate the complex information encoded in cell-surface glycans into biological responses, while glycosidases remodel these glycan structures.[1] The development of therapeutics that can modulate these interactions holds immense promise. A significant hurdle, however, is the inherently weak and transient nature of many protein-glycan binding events.[2] This necessitates the use of precisely engineered chemical probes that can capture, quantify, and characterize these interactions with high fidelity. While probes with integrated reporter groups (e.g., fluorophores or chromophores) are common, compounds like Benzyl N,N'-di-acetyl-β-chitobioside offer a more nuanced and adaptable approach for detailed mechanistic studies.

A Molecular Profile of Benzyl N,N'-di-acetyl-β-chitobioside

Benzyl N,N'-di-acetyl-β-chitobioside is a synthetic disaccharide that mimics the repeating unit of chitin, a polymer of β(1→4)-linked N-acetylglucosamine (GlcNAc).[3][4] Its structure is purpose-built for stability and utility in biological assays.

Rationale for the Benzyl Aglycone: The choice of the benzyl group at the anomeric position (the "aglycone") is a deliberate design feature. Unlike chromogenic reporters such as p-nitrophenyl (pNP), the benzyl group is chemically stable and does not possess intrinsic optical properties for direct signal generation.[5][6] Its primary roles are:

-

To provide a hydrophobic moiety: This can influence binding affinity and specificity by interacting with hydrophobic pockets adjacent to the carbohydrate-binding site of a target protein.

-

To act as a stable, removable protecting group: The benzyl ether linkage is robust under many reaction conditions but can be selectively cleaved via catalytic hydrogenolysis, exposing a reactive hydroxyl group for the synthesis of more complex probes.[7]

This dual nature makes Bn-GlcNAc₂ an ideal candidate for use as a competitive inhibitor and a foundational building block for custom probe development.

Table 1: Physicochemical Properties of Benzyl N,N'-di-acetyl-β-chitobioside

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 19272-52-7 | [8][9][10] |

| Molecular Formula | C₂₃H₃₄N₂O₁₁ | [8][11] |

| Molecular Weight | 514.52 g/mol | [8][9] |

| Appearance | White Crystalline Solid | [9] |

| Melting Point | 296-298°C | [8][9] |

| Solubility | Soluble in DMSO and Water |[8][9] |

Application I: A Competitive Ligand for Binding Affinity Determination

One of the most powerful applications of Bn-GlcNAc₂ is as an unlabeled competitor in binding assays. This approach allows for the accurate determination of binding affinities (Kᵢ) for target proteins without the need to chemically modify the native ligand, which could alter its interaction with the protein.

Principle of Competitive Binding: A fluorescently-labeled probe with known affinity for the target CBP is used. In the presence of a competitor like Bn-GlcNAc₂, the unlabeled ligand displaces the fluorescent probe from the protein's binding site, causing a measurable change in the fluorescent signal. The concentration of competitor required to displace 50% of the labeled probe (the IC₅₀ value) is then used to calculate the inhibitor constant (Kᵢ).

Featured Protocol: Fluorescence Polarization (FP) Competition Assay

Expert Insight: FP is an ideal methodology because it is a homogenous, solution-based technique that measures the tumbling rate of molecules.[12] A small, fluorescently-labeled carbohydrate probe tumbles rapidly in solution, resulting in low polarization. When bound to a much larger protein, its tumbling slows dramatically, leading to a high polarization signal. This change provides a direct readout of the binding event.[12]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Target Protein: Purified lectin or other CBP (e.g., Wheat Germ Agglutinin, WGA) in a suitable buffer (e.g., PBS, pH 7.4).

-

Fluorescent Probe: A chitobioside derivative labeled with a fluorophore like fluorescein (e.g., FITC-chitobioside). The concentration should be optimized to be at or below its Kₔ for the target protein.

-

Competitor: A stock solution of Benzyl N,N'-di-acetyl-β-chitobioside in DMSO, followed by serial dilution in the assay buffer.

-

-

Assay Setup (384-well plate):

-

To each well, add a fixed concentration of the target protein and the fluorescent probe.

-

Add varying concentrations of Bn-GlcNAc₂ (the competitor) to the wells. Include "no competitor" (maximum polarization) and "no protein" (minimum polarization) controls.

-

Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the Bn-GlcNAc₂ concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the fluorescent probe and Kₔ is its dissociation constant.

-

Application II: A Tool for Probing Enzyme Specificity and Kinetics

While Bn-GlcNAc₂ is not a chromogenic substrate, it serves as an excellent substrate for glycosidases like chitinases and β-N-acetylhexosaminidases, whose activity can be monitored using chromatographic methods.[3][13]

Expert Insight: Using Bn-GlcNAc₂ instead of artificial substrates like pNP-chitobioside provides a clearer picture of how the enzyme interacts with a more naturalistic, hydrophobic aglycone.[4][5] This avoids the potential for the electron-withdrawing properties of the nitrophenyl group to influence the rate of glycosidic bond cleavage, providing data that may be more reflective of the enzyme's activity on its native substrates.

Featured Protocol: HPLC-Based Chitinase Activity Assay

Step-by-Step Methodology:

-

Enzyme Reaction:

-

Prepare a series of reaction tubes with a fixed concentration of purified chitinase in an appropriate reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Add varying concentrations of Bn-GlcNAc₂ to each tube to create a substrate concentration gradient.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time period, ensuring the reaction remains in the linear range.

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution, such as 1 M sodium carbonate, or by heat inactivation (e.g., boiling for 5 minutes).

-

-

HPLC Analysis:

-

Centrifuge the samples to pellet any denatured protein.

-

Inject a defined volume of the supernatant onto a reverse-phase HPLC system (e.g., a C18 column).

-

Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to separate the substrate (Bn-GlcNAc₂) from the product (benzyl alcohol).

-

Monitor the elution profile using a UV detector set to a wavelength where benzyl alcohol absorbs strongly (e.g., 254 nm).

-

-

Data Analysis:

-

Create a standard curve for benzyl alcohol to quantify the amount of product formed in each reaction.

-

Calculate the initial reaction velocity (v₀) for each substrate concentration.

-